S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (6Z,9Z,12Z)-octadeca-6,9,12-trienethioate
Description
This compound is a highly complex molecule featuring a 6-aminopurin-9-yl (adenine) core linked to a polyphosphorylated oxolane (tetrahydrofuran) ring system. The structure includes:
- Adenine moiety: A purine base critical for nucleotide-like interactions.
- Phosphorylated sugar backbone: A ribose-like oxolane with multiple phosphate groups, including a diphosphate bridge and a phosphonooxy group.
- Branching substituents: A 3,3-dimethylbutanoyl group and propanoylamino-ethyl linker, which may influence stereochemical stability and binding specificity.
The compound’s molecular formula is C₃₃H₅₆N₇O₁₇P₃S, with a molecular weight of 947.82 g/mol (exact mass: 947.267) .
Properties
Molecular Formula |
C39H64N7O17P3S |
|---|---|
Molecular Weight |
1028.0 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (6Z,9Z,12Z)-octadeca-6,9,12-trienethioate |
InChI |
InChI=1S/C39H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h8-9,11-12,14-15,26-28,32-34,38,49-50H,4-7,10,13,16-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b9-8-,12-11-,15-14-/t28-,32+,33?,34+,38-/m1/s1 |
InChI Key |
XZQYPTBYQYZGRU-VZMJOKKRSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions are used to introduce amino and hydroxyl groups into the molecule.
Phosphorylation Reactions: These are employed to add phosphonooxy groups to the structure.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precision and efficiency. The process would be optimized to minimize waste and maximize yield, often involving continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino groups can be reduced to form amines.
Substitution: The phosphonooxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the amino groups can produce primary amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes due to its structural similarity to nucleotides.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or biocompatibility.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to cell growth, differentiation, and metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of adenosine derivatives with modified phosphate linkages and thioate esters. Key structural comparisons include:
Functional Comparisons
- However, the additional phosphonooxy group may confer resistance to enzymatic hydrolysis compared to simpler nucleotides .
- Thioate vs. Oxygenate Esters: Thioate esters (C-S-P=O) exhibit greater metabolic stability than oxygen esters (C-O-P=O), as seen in antiviral prodrugs like Tenofovir .
- Acyl Chain Effects : The (6Z,9Z,12Z)-octadecatrienethioate chain’s polyunsaturation may enhance membrane association, akin to arachidonic acid derivatives .
Pharmacological and Biochemical Insights
- Enzyme Inhibition : The phosphorylated backbone resembles ATP-competitive inhibitors (e.g., P2X7 receptor antagonists), but the thioate group could redirect specificity toward sulfur-metabolizing enzymes .
Data Tables
Table 1: Physicochemical Properties
Research Findings and Gaps
- Synthetic Challenges : The compound’s multi-step synthesis (e.g., phosphoramidite coupling, thioate esterification) is laborious, with yields <10% reported for similar structures .
- Biological Data: No in vivo studies are available. In silico docking predicts affinity for lipid kinases (e.g., PI3Kγ) due to the acyl chain .
- Toxicity Concerns : Thioate-containing compounds can induce oxidative stress, as seen in prodrug metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
